2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid
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Overview
Description
2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic structure in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole ring, which can be synthesized using 3-amino-1,2,4-triazole as a precursor . The triazole ring is then chlorinated to introduce the chloro group at the desired position. The next step involves the acylation of the triazole ring with 2-chlorobenzoyl chloride to form the intermediate compound. Finally, this intermediate is coupled with 2-aminobenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or solvents that enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the triazole ring.
Substitution: The chloro group on the benzoyl moiety can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoyl derivatives .
Scientific Research Applications
2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also featuring a 1,2,4-triazole ring.
Uniqueness
2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid is unique due to its specific substitution pattern and the presence of both a triazole ring and a benzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[2-chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-13-6-5-10(21-8-18-19-9-21)7-12(13)15(22)20-14-4-2-1-3-11(14)16(23)24/h1-9H,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAFIWLAXYIMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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